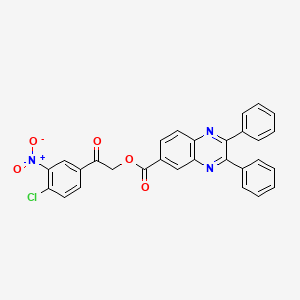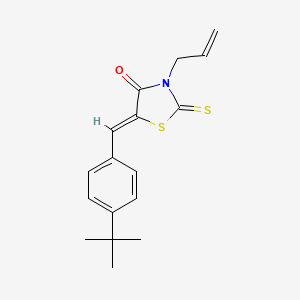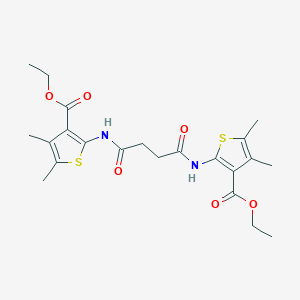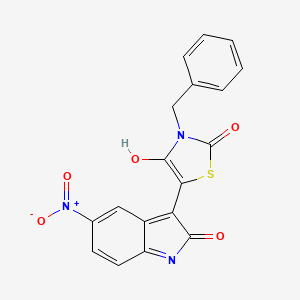
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: This can be achieved by the condensation of o-phenylenediamine with a diketone.
Introduction of the Phenyl Groups: This step might involve Friedel-Crafts acylation or alkylation reactions.
Attachment of the 4-Chloro-3-nitrophenyl Group: This can be done through nucleophilic substitution reactions.
Formation of the Oxoethyl Ester: This step might involve esterification reactions using appropriate carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the phenyl or quinoxaline rings.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: Halogen atoms like chlorine can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products might include quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Products would include derivatives with different substituents replacing the chlorine atom.
科学研究应用
Chemistry
Catalysis: Quinoxaline derivatives are often studied as catalysts in various organic reactions.
Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.
Biology
Antimicrobial Agents: Some quinoxaline derivatives exhibit significant antimicrobial activity.
Anticancer Agents: Research has shown potential anticancer properties in certain quinoxaline compounds.
Medicine
Drug Development: The compound might be studied for its potential as a lead compound in drug development for various diseases.
Industry
Dyes and Pigments: Quinoxaline derivatives can be used in the production of dyes and pigments.
Polymers: These compounds can be incorporated into polymer structures to enhance their properties.
作用机制
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As an anticancer agent, it might interfere with DNA replication or induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2,3-Diphenylquinoxaline: Lacks the 4-chloro-3-nitrophenyl and oxoethyl ester groups.
4-Chloro-3-nitrophenyl derivatives: Compounds with similar substituents but different core structures.
Uniqueness
The unique combination of the quinoxaline core with the 4-chloro-3-nitrophenyl and oxoethyl ester groups might confer specific biological activities or chemical properties that are not present in similar compounds.
属性
分子式 |
C29H18ClN3O5 |
|---|---|
分子量 |
523.9 g/mol |
IUPAC 名称 |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2,3-diphenylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C29H18ClN3O5/c30-22-13-11-20(16-25(22)33(36)37)26(34)17-38-29(35)21-12-14-23-24(15-21)32-28(19-9-5-2-6-10-19)27(31-23)18-7-3-1-4-8-18/h1-16H,17H2 |
InChI 键 |
KCGBIECOJGCKQE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])N=C2C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11680329.png)
![4-{(E)-[({[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11680331.png)

![(5Z)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11680340.png)
![5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11680362.png)
![2-{(E)-[(6-methylhept-5-en-2-yl)imino]methyl}phenol](/img/structure/B11680364.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11680370.png)

![Propan-2-yl 4-[4-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11680382.png)
![(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11680383.png)
![(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(3,5-dimethylphenyl)-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11680390.png)

![2-Ethoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11680414.png)
![4-{4-Oxo-5-[(5E)-4-oxo-3-[3-(phenylcarbamoyl)propyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-phenylbutanamide](/img/structure/B11680418.png)
